molecular formula C20H18ClN3O4S B11221319 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

Cat. No.: B11221319
M. Wt: 431.9 g/mol
InChI Key: CPPCEVXXQJGBPU-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure consistency and quality. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting cellular processes. This interaction is mediated by the functional groups present in the compound, which form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide

InChI

InChI=1S/C20H18ClN3O4S/c1-2-28-18-6-4-3-5-15(18)20(25)22-19-16-11-29(26,27)12-17(16)23-24(19)14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,25)

InChI Key

CPPCEVXXQJGBPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl

Origin of Product

United States

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